molecular formula C11H14N2O2 B1519786 7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one CAS No. 1170815-20-9

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Cat. No. B1519786
CAS RN: 1170815-20-9
M. Wt: 206.24 g/mol
InChI Key: FDMBSDPMPOGZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one” is a chemical compound with the CAS Number: 1170815-20-9 . It has a molecular weight of 206.24 .


Molecular Structure Analysis

The InChI Code for “7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one” is 1S/C11H14N2O2/c1-11(2)6-15-9-4-3-7(12)5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

“7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one” is a solid compound .

Scientific Research Applications

Anticancer Activity

The compound has shown promise in the field of oncology, particularly in the treatment of breast cancer. Studies have indicated that derivatives of benzoxazepine, including the 7-amino-3,3-dimethyl variant, exhibit potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds have been found to induce cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Neurodegenerative Disease Research

In the realm of neurology, benzoxazepine derivatives are being explored for their potential role in neurodegenerative disorders research. Enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and nitric oxide synthase (NOS) are known targets for therapeutic intervention in these diseases, and the subject compound may play a role in modulating these enzymes .

Chemical Synthesis and Reactivity

The compound serves as a building block in chemical synthesis. Its reactivity allows for the creation of various derivatives with potential applications in medicinal chemistry. The synthesis process often involves cyclization reactions and can be facilitated by conditions such as microwave heating or the use of deep eutectic solvents .

Biological Activities

Benzoxazepine derivatives, including 7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one, have been associated with a wide range of biological activities. These include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities, which are highly valuable in the development of new therapeutic agents .

properties

IUPAC Name

7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-4-3-7(12)5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMBSDPMPOGZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 2
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 3
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 4
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 5
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one
Reactant of Route 6
7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.